2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005451
InChI: InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)8-4-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,10,12)
SMILES:
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

CAS No.:

Cat. No.: VC16005451

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one -

Specification

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name 2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)8-4-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,10,12)
Standard InChI Key OSHCOEBEACOSGC-UHFFFAOYSA-N
Canonical SMILES CCN1C=C2C(=O)NC=NC2=N1

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one (CAS: 91997-09-0) has the molecular formula C₇H₈N₄O and a molecular weight of 164.16 g/mol . Its IUPAC name is 2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, and its structure features a pyrazolo[3,4-d]pyrimidine core with an ethyl substituent at position 2 (Figure 1) . The compound’s planar fused-ring system facilitates π-π stacking interactions with biological targets, while the ethyl group enhances lipophilicity, influencing pharmacokinetic properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈N₄O
Molecular Weight164.16 g/mol
IUPAC Name2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
logP0.0585 (predicted)
Hydrogen Bond Acceptors3

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one typically involves cyclization reactions starting from pyrazole precursors. A common method includes:

  • Condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate with triethyl orthoformate in acetic anhydride, yielding intermediate iminoethers .

  • Cyclization with hydrazine hydrate or urea at elevated temperatures (150–200°C), forming the pyrazolo[3,4-d]pyrimidine core .

  • Chlorination and subsequent substitution at position 6 using phosphorus oxychloride and aniline derivatives to introduce functional groups .

Reported yields range from 50% to 70%, depending on reaction conditions . Spectral characterization (¹H NMR, IR) confirms the structure through key signals:

  • ¹H NMR: Singlet at δ 2.49 ppm (CH₃ of pyrimidine), multiplet at δ 7.38–8.05 ppm (aromatic protons) .

  • IR: Bands at 1670 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (NH₂ vibrations) .

Biological Activities and Mechanisms

Antitumor Activity

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one derivatives exhibit potent cytotoxicity against multiple cancer cell lines:

Table 2: Anticancer Activity of Selected Derivatives

CompoundCell LineIC₅₀ (μM)MechanismSource
Derivative 3bHeLa0.13ROS induction
Derivative 34aJAK-2 inhibition6.5Kinase inhibition
Si306 (43)Glioblastoma2.1ROS and antioxidant modulation

Mechanistically, these compounds:

  • Inhibit EGFR tyrosine kinase by competing with ATP at the binding site .

  • Induce apoptosis via ROS-mediated mitochondrial dysfunction .

  • Block cell proliferation by arresting the cell cycle at G1/S phase .

Structure-Activity Relationships (SAR)

Key structural modifications influencing activity include:

  • Position 2: Ethyl groups enhance lipophilicity and target affinity compared to methyl analogs .

  • Position 4: Amino or hydrazine substitutions improve water solubility and kinase selectivity .

  • Position 6: Chlorine or phenyl groups increase EGFR inhibitory potency (Ki < 1 μM) .

Figure 2: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives

(Image placeholder highlighting critical substituents and their effects)

Applications and Future Directions

Current applications focus on anticancer drug development, with preclinical studies demonstrating efficacy in xenograft models . Future research should prioritize:

  • Prodrug development to enhance bioavailability .

  • Combination therapies with checkpoint inhibitors to overcome resistance .

  • Targeted delivery systems using nanoparticle formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator